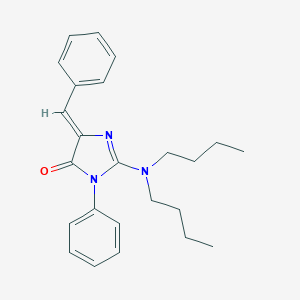
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as BBAPI, is a compound that has gained significant attention in the scientific community due to its potential applications as a therapeutic agent. This compound belongs to the imidazoline family and has been shown to exhibit a range of biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are present in several tissues, including the brain, liver, and kidney, and are involved in the regulation of various physiological processes. This compound has been shown to bind to these receptors and modulate their activity, leading to the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including antihypertensive, antidiabetic, and anti-inflammatory effects. It has been shown to reduce blood pressure in animal models of hypertension by activating imidazoline receptors. This compound has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. In addition, it has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is its ability to activate imidazoline receptors, which are involved in the regulation of several physiological processes. This makes it a promising candidate for the development of therapeutic agents for the treatment of hypertension, diabetes, and other diseases. However, one of the limitations of this compound is its relatively low potency compared to other imidazoline compounds. This may limit its effectiveness as a therapeutic agent and may require higher doses to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of research is the optimization of the synthesis method to improve the yield and purity of the product. Another area of research is the development of more potent analogs of this compound that can activate imidazoline receptors with greater efficacy. Additionally, the potential applications of this compound in the treatment of other diseases, such as cancer and neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of 5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 2-(dibutylamino) ethanamine with benzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a cyclization reaction with phenylglyoxal to yield this compound. The synthesis of this compound has been reported in several studies, and various modifications to the reaction conditions have been explored to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-benzylidene-2-(dibutylamino)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in the field of medicine. Several studies have reported its antihypertensive effects, which are attributed to its ability to activate imidazoline receptors. These receptors are involved in the regulation of blood pressure and have been shown to play a role in the pathogenesis of hypertension. This compound has also been shown to exhibit antidiabetic effects by improving insulin sensitivity and reducing glucose levels in animal models.
Eigenschaften
Molekularformel |
C24H29N3O |
|---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-(dibutylamino)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C24H29N3O/c1-3-5-17-26(18-6-4-2)24-25-22(19-20-13-9-7-10-14-20)23(28)27(24)21-15-11-8-12-16-21/h7-16,19H,3-6,17-18H2,1-2H3/b22-19- |
InChI-Schlüssel |
WRMIOJYEYIDLQB-QOCHGBHMSA-N |
Isomerische SMILES |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=CC=C3 |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Kanonische SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![2-heptyl-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295858.png)
